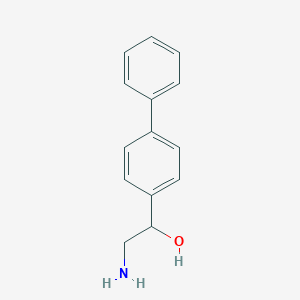

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Overview

Description

2-Amino-1-(4-phenylphenyl)ethan-1-ol, also known as β-phenylethanolamine (β-PEA), is a naturally occurring compound found in various foods, such as chocolate, cheese, and wine. It is a biogenic amine that acts as a neurotransmitter and neuromodulator in the central nervous system. β-PEA has been studied for its potential applications in various fields, including medicine and agriculture.

Mechanism Of Action

β-PEA acts as a neurotransmitter and neuromodulator in the central nervous system. It binds to and activates various receptors, including adrenergic, dopaminergic, and serotonergic receptors. β-PEA also inhibits the reuptake of monoamine neurotransmitters, such as dopamine and norepinephrine.

Biochemical And Physiological Effects

β-PEA has been shown to have various biochemical and physiological effects. It has been shown to increase energy expenditure, decrease food intake, and improve glucose metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent or treat various diseases, such as cardiovascular disease and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

β-PEA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also has a wide range of potential applications in various fields. However, β-PEA has some limitations for lab experiments. It has low bioavailability and a short half-life, which may affect its efficacy in vivo. It also has low solubility in water, which may limit its use in aqueous solutions.

Future Directions

There are several future directions for research on β-PEA. One potential area of research is its use as a natural preservative in food products. Another area of research is its potential use as a treatment for various diseases, such as obesity, diabetes, and neurodegenerative diseases. Further research is also needed to better understand its mechanisms of action and to optimize its synthesis and formulation for various applications.

Scientific Research Applications

β-PEA has been studied for its potential applications in various fields, including medicine, agriculture, and food science. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a natural preservative in food products.

properties

CAS RN |

110826-96-5 |

|---|---|

Product Name |

2-Amino-1-(4-phenylphenyl)ethan-1-ol |

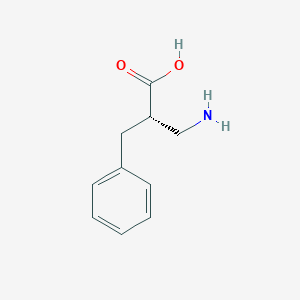

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-amino-1-(4-phenylphenyl)ethanol |

InChI |

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2 |

InChI Key |

ATTHACCWLCOMAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)